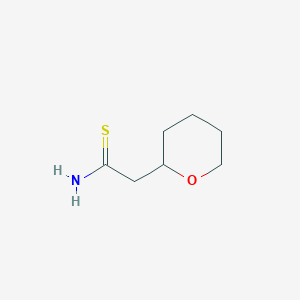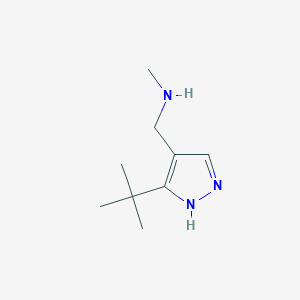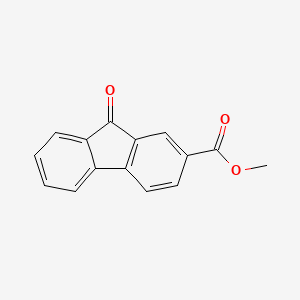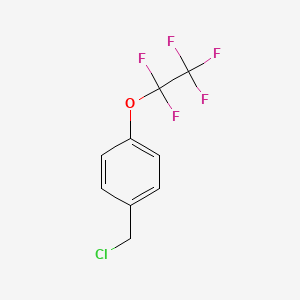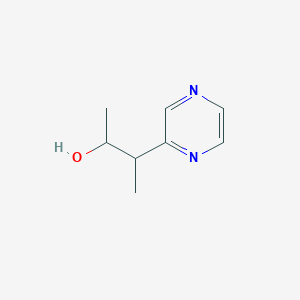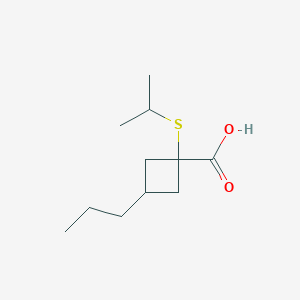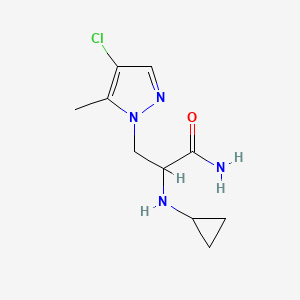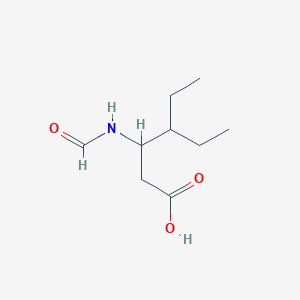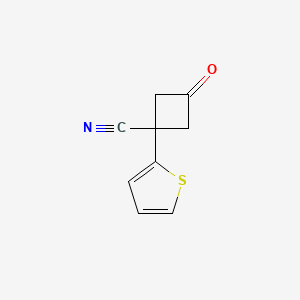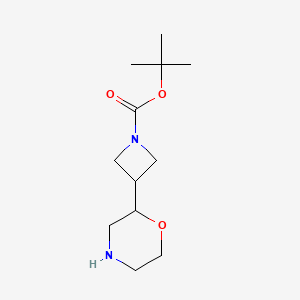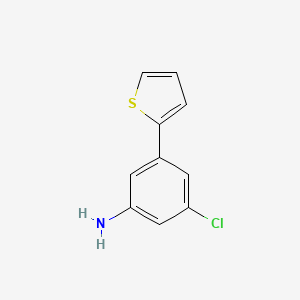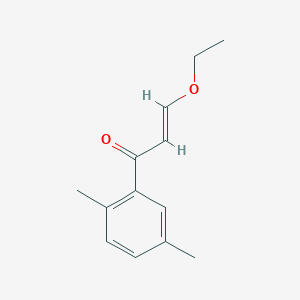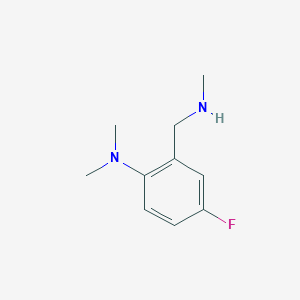
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline is an organic compound with the molecular formula C10H15FN2. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position and a dimethylamino group at the ortho position relative to the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline typically involves multiple steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-fluoro-2-aminoaniline.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to produce 4-fluoro-N,N-dimethyl-2-aminoaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of palladium-catalyzed amination reactions and other transition metal-catalyzed processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N,N-dimethyl-2-nitroaniline: Similar in structure but with a nitro group instead of a methylamino group.
4-Fluoro-N,N-dimethylaniline: Lacks the methylamino group present in 4-Fluoro-N,N-dimethyl-2-((methylamino)methyl)aniline.
4-Fluoro-2-methylaniline: Contains a methyl group instead of a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
4-fluoro-N,N-dimethyl-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-6-9(11)4-5-10(8)13(2)3/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
RAIPNZRPOWUALU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC(=C1)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


